Cas no 1153974-89-0 (1-methyl-N-[1-(pyridin-3-yl)ethyl]-1H-pyrazol-4-amine)
1-methyl-N-[1-(pyridin-3-yl)ethyl]-1H-pyrazol-4-amine Chemical and Physical Properties
Names and Identifiers
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- 3-Pyridinemethanamine, α-methyl-N-(1-methyl-1H-pyrazol-4-yl)-
- 1-Methyl-N-(1-(pyridin-3-yl)ethyl)-1h-pyrazol-4-amine
- 1-methyl-N-[1-(pyridin-3-yl)ethyl]-1H-pyrazol-4-amine
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- Inchi: 1S/C11H14N4/c1-9(10-4-3-5-12-6-10)14-11-7-13-15(2)8-11/h3-9,14H,1-2H3
- InChI Key: COFNRKYOBHVIHA-UHFFFAOYSA-N
- SMILES: N(C1=CN(C)N=C1)C(C1=CN=CC=C1)C
1-methyl-N-[1-(pyridin-3-yl)ethyl]-1H-pyrazol-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-166279-50mg |
1-methyl-N-[1-(pyridin-3-yl)ethyl]-1H-pyrazol-4-amine |
1153974-89-0 | 50mg |
$587.0 | 2023-09-21 | ||
| Enamine | EN300-166279-100mg |
1-methyl-N-[1-(pyridin-3-yl)ethyl]-1H-pyrazol-4-amine |
1153974-89-0 | 100mg |
$615.0 | 2023-09-21 | ||
| Enamine | EN300-166279-250mg |
1-methyl-N-[1-(pyridin-3-yl)ethyl]-1H-pyrazol-4-amine |
1153974-89-0 | 250mg |
$642.0 | 2023-09-21 | ||
| Enamine | EN300-166279-500mg |
1-methyl-N-[1-(pyridin-3-yl)ethyl]-1H-pyrazol-4-amine |
1153974-89-0 | 500mg |
$671.0 | 2023-09-21 | ||
| Enamine | EN300-166279-1000mg |
1-methyl-N-[1-(pyridin-3-yl)ethyl]-1H-pyrazol-4-amine |
1153974-89-0 | 1000mg |
$699.0 | 2023-09-21 | ||
| Enamine | EN300-166279-2500mg |
1-methyl-N-[1-(pyridin-3-yl)ethyl]-1H-pyrazol-4-amine |
1153974-89-0 | 2500mg |
$1370.0 | 2023-09-21 | ||
| Enamine | EN300-166279-5000mg |
1-methyl-N-[1-(pyridin-3-yl)ethyl]-1H-pyrazol-4-amine |
1153974-89-0 | 5000mg |
$2028.0 | 2023-09-21 | ||
| Enamine | EN300-166279-10000mg |
1-methyl-N-[1-(pyridin-3-yl)ethyl]-1H-pyrazol-4-amine |
1153974-89-0 | 10000mg |
$3007.0 | 2023-09-21 | ||
| Enamine | EN300-166279-0.05g |
1-methyl-N-[1-(pyridin-3-yl)ethyl]-1H-pyrazol-4-amine |
1153974-89-0 | 0.05g |
$768.0 | 2023-05-26 | ||
| Enamine | EN300-166279-0.1g |
1-methyl-N-[1-(pyridin-3-yl)ethyl]-1H-pyrazol-4-amine |
1153974-89-0 | 0.1g |
$804.0 | 2023-05-26 |
1-methyl-N-[1-(pyridin-3-yl)ethyl]-1H-pyrazol-4-amine Suppliers
1-methyl-N-[1-(pyridin-3-yl)ethyl]-1H-pyrazol-4-amine Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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4. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
Additional information on 1-methyl-N-[1-(pyridin-3-yl)ethyl]-1H-pyrazol-4-amine
1-methyl-N-[1-(pyridin-3-yl)ethyl]-1H-pyrazol-4-amine
The compound 1-methyl-N-[1-(pyridin-3-yl)ethyl]-1H-pyrazol-4-amine (CAS No. 1153974-89-0) is a heterocyclic organic compound with a unique structure that combines a pyrazole ring, a pyridine moiety, and an amine group. This compound has garnered attention in recent years due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The molecule's structure is characterized by a pyrazole ring (a five-membered ring with two nitrogen atoms), which is substituted with a methyl group at position 1 and an N-substituted ethyl group attached to the pyridin-3-yl moiety at position 4.
Recent studies have highlighted the antimicrobial properties of this compound, particularly its ability to inhibit the growth of pathogenic bacteria and fungi. Researchers have explored its potential as a novel antibiotic candidate, given the increasing resistance of microorganisms to conventional antibiotics. The pyrazole ring is known for its versatility in chemical reactivity, making it a valuable component in drug design.
In addition to its antimicrobial activity, 1-methyl-N-[1-(pyridin-3-yl)ethyl]-1H-pyrazol-4-amine has shown promise in the field of cancer therapy. Preclinical studies have demonstrated its ability to induce apoptosis in cancer cells while sparing healthy cells, suggesting a potential role as a targeted anticancer agent. The pyridine moiety in the molecule contributes to its stability and bioavailability, which are critical factors for drug development.
The synthesis of this compound involves a multi-step process that includes the formation of the pyrazole ring through cyclization reactions and subsequent substitution reactions to introduce the pyridin-3-yl group and the methyl substituent. Recent advancements in catalytic methods have improved the efficiency and scalability of these reactions, making it easier to produce this compound on an industrial scale.
From an environmental perspective, researchers have investigated the biodegradability of 1-methyl-N-[1-(pyridin-3-yl)ethyl]-1H-pyrazol-4-amine to assess its potential impact on ecosystems. Initial findings suggest that the compound undergoes rapid degradation under aerobic conditions, reducing its environmental footprint compared to other synthetic chemicals.
In terms of applications beyond medicine, this compound has been explored for use in agricultural pesticides, where its ability to target specific pests without harming beneficial insects could revolutionize pest management practices. Its selective toxicity towards agricultural pests makes it a promising candidate for sustainable agriculture.
Furthermore, the compound's electronic properties have been studied for potential applications in organic electronics, such as OLEDs (organic light-emitting diodes) and organic photovoltaics (OPVs). The conjugated system formed by the pyrazole and pyridine moieties enhances its electronic conductivity and photoluminescence properties, making it a valuable material for next-generation electronic devices.
Recent collaborative efforts between academic institutions and pharmaceutical companies have focused on optimizing the compound's pharmacokinetic properties to improve its efficacy in vivo. These studies aim to enhance its absorption, distribution, metabolism, and excretion (ADME) profiles, ensuring that it can be effectively utilized as a therapeutic agent.
In conclusion, 1-methyl-N-[1-(pyridin-3-yl)ethyl]-1H-pyrazol-4-amine (CAS No. 1153974-89-0) is a versatile compound with a wide range of potential applications across multiple industries. Its unique chemical structure, combined with advancements in synthetic chemistry and material science, positions it as a key player in future innovations within these fields.
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